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Compound of Interest

1,3-bis(2,6-diisopropylphenyl)-1H-
Compound Name:
imidazol-3-ium

CAS No.: 888854-17-9

Cat. No.: B3164120

Get Quote

Executive Summary & Chemical Identity

In modern organometallic chemistry and advanced drug development, N-heterocyclic carbenes
(NHCs) have largely superseded traditional phosphine ligands due to their superior o-donating
properties and robust thermal stability. IPr hydrochloride—chemically known as 1,3-Bis(2,6-
diisopropylphenyl)imidazolium chloride—serves as the premier bench-stable precursor to the

highly active free IPr carbene.

As a Senior Application Scientist, | have observed that the successful deployment of IPr-based
catalysts (such as Grubbs second-generation catalysts or PEPPSI-IPr palladium complexes)
hinges entirely on understanding the physicochemical boundaries and safety profiles of this
precursor .

Table 1: Physicochemical Properties of IPr-HCI
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Property Value | Description Causality / Relevance

Unique identifier for regulatory

CAS Number 250285-32-6 ]
and procurement tracking.
Dictates the stoichiometric
Molecular Formula C27H37CIN2 calculations for metal
complexation.
High molecular weight
] necessitates precise mass
Molecular Weight 425.05 g/mol )
measurements to avoid excess
unreacted ligand.
White to pale reddish-yellow Colorimetric deviations often
Appearance - I . "
powder indicate oxidation or impurities.
High thermal stability allows for
) ] aggressive heating during
Melting Point 278 °C (dec.) to 293 °C

catalyst synthesis without

premature degradation.

Safety Data, Handling, and Hazard Mitigation

A critical aspect of working with IPr-HCI is navigating the discrepancies in hazard classifications
across different chemical suppliers. While the compound is a stable salt, its biological and
environmental interactions require rigorous mitigation strategies. According to comprehensive
safety data sheets from leading suppliers like Sigma-Aldrich and TCI Chemicals , the
compound exhibits significant acute toxicity and environmental hazards.

Table 2: Consolidated GHS Hazard Classifications
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Hazard Class

Category

Signal Word

H-Code

Mitigation
Strategy

Acute Toxicity
(Oral)

Category 2

Danger

H300

Handle
exclusively in a
fume hood;
mandate N95
particulate
respirators to
prevent dust

ingestion.

Serious Eye

Damage

Category 1/ 2A

Danger

H318 / H319

Mandate tight-
fitting chemical
safety goggles.
The chloride salt
can cause
severe osmotic
and pH-driven

ocular damage.

Skin Irritation

Category 2

Warning

H315

Utilize double-
layered nitrile
gloves. The
lipophilic
diisopropylphenyl
groups enhance
dermal

penetration.

STOT (Single

Exposure)

Category 3

Warning

H335

Target organ:
Respiratory
system. Ensure
local exhaust
ventilation is
active during

weighing.

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3164120?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE 1. Foundational & Exploratory

Check Availability & Pricing

Do not discharge

into sinks.

Collect all
] o Acute 1/ Chronic ) halogenated and
Aquatic Toxicity Warning H410
1 non-halogenated

waste for

specialized

incineration.

Note: IPr-HCl is strictly incompatible with strong oxidizing agents, which can trigger exothermic
degradation of the organic framework .

Structural Dynamics & The Causality of Steric Bulk

To leverage IPr-HCI effectively, one must understand why the 2,6-diisopropylphenyl
substituents are present.

» Steric Shielding (Percent Buried Volume, %V _bur): The bulky isopropyl groups project
outward, creating a protective "umbrella” over the metal center once coordinated. This
prevents bimolecular decomposition (e.g., formation of inactive metal dimers) and forces the
reacting substrates into specific trajectories, enhancing enantioselectivity and reaction rates .

o Electronic Push: The imidazolium core, once deprotonated at the C2 position, becomes a
powerful a-donor. This high electron density is transferred to the metal center, facilitating the
oxidative addition of notoriously difficult substrates, such as unactivated aryl chlorides in
cross-coupling reactions.

Experimental Protocol: Generation of Free IPr
Carbene & Metal Complexation

The transformation of the bench-stable IPr-HCI salt into an active metal-NHC catalyst requires
rigorous air-free techniques. The following protocol is designed as a self-validating system,
ensuring that each step provides measurable feedback to the researcher.
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Step-by-Step Methodology: In Situ Generation and
Ligation
Step 1: System Preparation and Inert Atmosphere

o Action: Flame-dry a Schlenk tube under a high-vacuum line, then backfill with ultra-pure
Argon (repeat 3x).

o Causality: The free carbene generated in Step 3 is exceptionally sensitive to moisture. Even
trace water will rapidly protonate the C2 carbon, reverting the active carbene back to the
inert imidazolium salt, killing the catalytic cycle before it begins.

Step 2: Stoichiometric Loading

e Action: Inside an argon-filled glovebox, add 1.0 equivalent of IPr-HCI (425.05 mg, 1.0 mmol)
and 1.1 equivalents of Potassium tert-butoxide (KOtBu) (123.4 mg, 1.1 mmol) to the Schlenk
tube.

o Causality: A slight excess of base ensures complete deprotonation. KOtBu is chosen
because its bulky tert-butyl group prevents it from acting as a nucleophile; it functions strictly
as a Brgnsted base, avoiding unwanted ring-opening side reactions.

Step 3: Solvent Addition and Deprotonation

¢ Action: Inject 10 mL of anhydrous, degassed tetrahydrofuran (THF) through a septum. Stir at
room temperature for 2 hours.

o Self-Validation Checkpoint: The initial cloudy suspension of the salt will gradually transition
into a clear, slightly yellow solution as the highly soluble free carbene is formed.

¢ Analytical Validation: An aliquot taken in CeDe for tH NMR will show the complete
disappearance of the highly deshielded C2-H proton singlet (typically found at ~10.0 ppm in
the salt).

Step 4: In Situ Metal Complexation
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e Action: Add 0.5 equivalents of a metal precursor, such as [Pd(allyl)Cl]2 (182.9 mg, 0.5 mmol),
dissolved in 5 mL of THF. Stir for an additional 4 hours.

o Causality: The highly nucleophilic free carbene attacks the palladium center, cleaving the
chloride bridge of the dimer to form a monomeric, sterically protected Pd-NHC complex.

Visualizing the Catalytic Pathway

The logical progression from the stable chloride salt to the active catalytic cycle is mapped

IPr-HCI Precursor
CAS: 250285-32-6

Deprotonation (pKa ~24)/ Facilitates H+ removal

below.

Strong Base
(KOtBu / NaH)

Free IPr Carbene Metal Precursor
(Highly Nucleophilic) (Pd, Ru, Au)

L-Type Coordination / Ligand Substitution

M-NHC Active Catalyst
(Sterically Shielded)

Substrate Activation

Catalytic Cycle
(Cross-Coupling | Metathesis)

Click to download full resolution via product page
Figure 1: Logical workflow from IPr-HCI precursor to active M-NHC catalytic cycle.

References

To ensure absolute trustworthiness and reproducibility, the data and protocols synthesized in
this whitepaper are grounded in the following verified supplier documentation and safety data
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sheets:

» To cite this document: BenchChem. [Comprehensive Technical Guide on IPr Hydrochloride
(CAS: 250285-32-6)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3164120/docs#comprehensive-technical-guide-on-
ipr-hydrochloride-cas-250285-32-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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